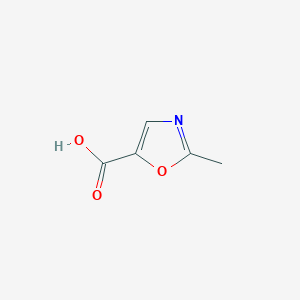

2-Methyloxazole-5-carboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARKCZHBQSQUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633358 | |

| Record name | 2-Methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216012-87-1 | |

| Record name | 2-Methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Methyloxazole 5 Carboxylic Acid and Its Derivatives

Classical Synthetic Approaches to the Oxazole (B20620) Ring System

The formation of the oxazole ring has been a subject of extensive research, leading to the development of several classical synthetic methods. These approaches often involve the construction of the heterocyclic ring from acyclic precursors through cyclization and dehydration steps.

Cyclodehydration Reactions

Cyclodehydration reactions are a cornerstone in oxazole synthesis, involving the intramolecular removal of a water molecule to form the heterocyclic ring. These reactions typically start with precursors containing the necessary atoms to form the oxazole core.

A well-established method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com This method is versatile and allows for the formation of various substituted oxazoles. The starting α-acylamino ketones can be prepared through methods like the Dakin-West reaction. wikipedia.org The condensation of α-amino ketones with carboxylic acid derivatives, such as acyl chlorides, is a direct approach to forming the necessary α-acylamino ketone intermediate. mdpi.com The subsequent cyclodehydration furnishes the oxazole ring.

The efficiency of cyclodehydration reactions heavily relies on the choice of the dehydrating agent. Historically, strong acids like concentrated sulfuric acid have been used. wikipedia.org However, a wide array of other reagents have been found to be effective, including phosphorus pentoxide, phosphoryl chloride, thionyl chloride, and polyphosphoric acid. pharmaguideline.comwikipedia.org The selection of the dehydrating agent can be crucial for reactions involving sensitive functional groups. acs.org For instance, triflic acid has been reported as an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, which are precursors to oxazoles, generating only water as a byproduct. nih.gov

Ring-Closure Strategies for 2-Substituted Oxazoles

The synthesis of 2-substituted oxazoles, such as 2-methyloxazole-5-carboxylic acid, often employs specific ring-closure strategies that allow for the introduction of the desired substituent at the C2 position. One common approach involves the reaction of α-halo ketones with primary amides. pharmaguideline.com Another significant method is the Fischer oxazole synthesis, which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. wikipedia.orgyoutube.com

More modern approaches have expanded the toolbox for synthesizing 2-substituted oxazoles. For example, a palladium-catalyzed coupling of N-propargylamides with aryl iodides followed by in situ cyclization provides a route to 2,5-disubstituted oxazoles. organic-chemistry.org Additionally, the challenge of the electrocyclic ring opening of 2-lithiooxazoles, a common issue in the functionalization of the C2 position, has been addressed through the use of oxazole-borane complexes. acs.org

Novel and Advanced Synthetic Strategies

In addition to classical methods, the pursuit of more efficient and versatile synthetic routes has led to the development of novel and advanced strategies for constructing oxazole derivatives.

Multi-Step Synthesis Processes

The synthesis of complex molecules containing the this compound moiety often requires multi-step reaction sequences. youtube.comlibretexts.orgyoutube.com These processes may involve the initial construction of a different heterocyclic system that is then converted to the desired oxazole. For instance, a silver(I)-catalyzed intramolecular cyclization and subsequent oxazole ring-opening reaction has been developed for the synthesis of isoquinolones, demonstrating the potential for ring-opening strategies in complex syntheses. acs.org

| Starting Material(s) | Key Reactions | Product | Reference(s) |

| α-Acylamino ketone | Cyclization, Dehydration | 2,5-Disubstituted oxazole | pharmaguideline.comwikipedia.org |

| α-Halo ketone, Primary amide | Condensation, Cyclization | 2-Substituted oxazole | pharmaguideline.com |

| Cyanohydrin, Aldehyde | Condensation, Dehydration (Fischer synthesis) | 2,5-Disubstituted oxazole | wikipedia.orgyoutube.com |

| N-(2-hydroxyethyl)amide | Dehydrative cyclization | 2-Oxazoline | nih.gov |

| N-Propargylamide, Aryl iodide | Palladium-catalyzed coupling, Cyclization | 2,5-Disubstituted oxazole | organic-chemistry.org |

| Vinyl azide (B81097), Bromoacetyl bromide | Thermolysis, Cyclization, Nucleophilic substitution | 2-(Azidomethyl)oxazole | nih.gov |

Synthetic Strategies for this compound and Its Analogs

The oxazole ring is a crucial structural motif in numerous biologically active compounds and functional materials. Consequently, the development of efficient and versatile synthetic methods for oxazole derivatives, including this compound, is of significant chemical interest. This article details several key synthetic methodologies, including one-pot procedures, transition metal-catalyzed reactions, regioselective functionalization, and photochemical transformations.

2 One-Pot Oxazole Synthesis Methods

A notable green chemistry approach involves the reaction of carboxylic acids with benzoin (B196080) and ammonium (B1175870) acetate (B1210297) without the need for a catalyst or organic solvent. nsmsi.ir This method is particularly effective for aromatic acids with electron-withdrawing groups, though it is also applicable to those with electron-donating groups and even aliphatic carboxylic acids. nsmsi.ir The desired oxazole products are easily isolated by adding water to the reaction mixture. nsmsi.ir

The van Leusen oxazole synthesis is a classic and widely used one-pot reaction that forms 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov This method has been adapted for the synthesis of 4,5-disubstituted oxazoles in high yields using an ionic liquid as the solvent. nih.gov The reaction accommodates a broad range of aldehydes, with aromatic aldehydes bearing electron-withdrawing groups showing higher reactivity. nih.gov

Another versatile one-pot method involves the iodine-catalyzed tandem oxidative cyclization of various commercial aromatic aldehydes, which demonstrates excellent functional group compatibility for producing 2,5-disubstituted oxazoles. organic-chemistry.org Additionally, a transition-metal-free process using t-BuOOH/I2-mediated domino oxidative cyclization provides access to polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org For the synthesis of oxazol-5(4H)-ones, a one-pot method utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has been developed for the N-acylation of amino acids and subsequent cyclodehydration in aqueous solvents. nih.gov

3 Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the functionalization of the oxazole ring, enabling the formation of carbon-carbon bonds with high precision and efficiency.

1 Palladium-Catalyzed Decarboxylative C-H Cross-Coupling

Decarboxylative cross-coupling reactions have emerged as a powerful strategy, using carboxylic acids as readily available and stable alternatives to traditional organometallic reagents. acs.orgwikipedia.org In this context, palladium catalysis has been successfully employed for the decarboxylative cross-coupling of azole-5-carboxylic acids, such as thiazole (B1198619) and oxazole-5-carboxylic acids, with aryl halides. acs.org This transformation is typically achieved using a bimetallic system with catalytic palladium and a stoichiometric amount of a silver salt, like silver carbonate, to produce a variety of (hetero)arylated azoles in excellent yields. acs.org

The reaction circumvents the need to pre-functionalize the oxazole ring, directly converting a C-H bond into a C-C bond. This approach is highly valuable for streamlining synthetic sequences and is compatible with a range of functional groups on both the azole and the aryl halide coupling partners. nih.gov Mechanistically, these reactions often proceed through a dual catalytic cycle involving both palladium and a co-catalyst (e.g., copper or silver), where the co-catalyst facilitates the decarboxylation step to generate an organometallic intermediate that then engages in the palladium-catalyzed cross-coupling cycle. wikipedia.orgnih.gov

2 Nickel-Catalyzed Suzuki–Miyaura Coupling for Substituted Oxazoles

The Suzuki–Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. While palladium has been the traditional catalyst, there is growing interest in using more earth-abundant and cost-effective metals like nickel. rsc.org Nickel catalysts have proven to be highly effective for the Suzuki–Miyaura cross-coupling of a wide array of aryl electrophiles, including those derived from phenols, with boronic acids. rsc.org This methodology is particularly relevant for the synthesis of substituted oxazoles, allowing for the coupling of oxazole halides or tosylates with various aryl and heteroaryl boronic acids. nih.govresearchgate.netpsu.edu

Nickel catalysis offers several advantages, including the ability to activate challenging substrates that are often less reactive in palladium-catalyzed systems. rsc.org For instance, nickel catalysts can efficiently couple phenol (B47542) derivatives like carbamates, esters, and sulfamates. acs.org The use of air-stable nickel pre-catalysts and environmentally friendly "green" solvents further enhances the practical appeal of these methods. nih.govescholarship.org The reaction conditions are generally mild and tolerate a wide range of functional groups, making this a versatile tool for creating diverse libraries of substituted oxazoles for applications in medicinal chemistry and materials science. nih.govudel.edu

4 Regioselective Metalation and Functionalization of the Oxazole Core

Directing group-assisted metalation provides a powerful strategy for the regioselective functionalization of heterocyclic systems, including the oxazole nucleus.

1 Lithiation Reactions for Selective Functionalization

The regioselectivity of lithiation on the oxazole ring can be precisely controlled, enabling the introduction of substituents at specific positions. The deprotonation of 2-methyloxazoles with strong bases like alkyllithiums or lithium amides can lead to a mixture of the 5-lithio and the 2-(lithiomethyl) isomers. nih.gov However, selective formation of the thermodynamically more stable 2-(lithiomethyl)oxazole can be achieved by using diethylamine (B46881) to mediate the equilibration of the kinetically favored 5-lithiooxazole. nih.gov

For oxazole carboxylic acids, the carboxylic acid group can act as a directing group for lithiation. For instance, the deprotonation of 2,4-dimethylthiazole-5-carboxylic acid with BuLi or LDA occurs specifically at the 2-methyl position. rsc.org This regioselectivity can be influenced by the substitution pattern on the oxazole ring. In cases where regioselectivity is poor, converting the carboxylic acid to an amide can resolve the issue and direct deprotonation to a specific site. rsc.org The resulting lithiated intermediates can then be reacted with a variety of electrophiles to introduce new functional groups. rsc.org This sequential deprotonation strategy, based on the different acidities of the ring protons, allows for specific halogenation at the C2 and C5 positions of unsubstituted oxazole. researchgate.net

5 Photocycloaddition Reactions involving Oxazole Moieties

Photocycloaddition reactions offer unique pathways to complex molecular architectures that are often inaccessible through thermal methods. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic example that has been applied to oxazole systems. mdpi.com

When oxazole derivatives react with aliphatic and aromatic carbonyl compounds, they can undergo photocycloaddition to form bicyclic oxetanes. rsc.org This reaction often proceeds with good to high diastereoselectivity. rsc.orgresearchgate.net The resulting oxetanes can be valuable synthetic intermediates; for example, their hydrolytic cleavage can provide access to α-amino-β-hydroxy ketones. rsc.org The efficiency and outcome of the Paternò-Büchi reaction can be influenced by the solvent, with non-polar solvents generally being preferred. mdpi.com

Beyond the [2+2] cycloaddition, oxazoles can also participate in other types of photoinduced cycloadditions. For instance, photoreactions with o-quinones can lead to [4+4] and [4+2] cycloaddition products, depending on the substitution pattern of the oxazole ring. nih.govresearchgate.net A substituent at the C2 position of the oxazole can hinder the [4+4] pathway, while a substituent at the C4 position can favor both [4+4] and [4+2] pathways by disfavoring the [2+2] cycloaddition. researchgate.net Recently, a photoinduced [3+2] cycloaddition of carbenes (generated from diazo compounds) with nitriles has been developed as a versatile, metal-free method for synthesizing structurally diverse oxazoles under mild conditions using blue light. nih.gov

Chemical Reactions and Transformations of this compound

The chemical reactivity of this compound is primarily centered around its carboxylic acid functional group. This group allows for a variety of transformations, making the compound a versatile building block in organic synthesis.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety in this compound is the primary site of its chemical reactivity, enabling transformations such as esterification and amide bond formation. These reactions are fundamental in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The reactivity of the carboxylic acid can be influenced by the electronic properties of the oxazole ring.

Esterification Reactions.athabascau.caorganic-chemistry.org

Esterification is a key reaction of this compound, converting the carboxylic acid into an ester. This transformation is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk The resulting esters are often valuable intermediates for further synthetic manipulations.

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.combyjus.com The reaction is an equilibrium process, and to favor the formation of the ester, it is often necessary to use an excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comlibretexts.org

All steps in the Fischer esterification are reversible. masterorganicchemistry.commasterorganicchemistry.com

A common application of esterification is the conversion of this compound to its methyl ester, methyl 2-methyloxazole-5-carboxylate. This is often achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or by using other esterification methods. The resulting methyl ester is a solid with a molecular weight of 141.13 g/mol . cymitquimica.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Methyl 2-methyloxazole-5-carboxylate | 651059-70-0 | C6H7NO3 | 141.126 | Solid |

This table presents key identifying information for Methyl 2-methyloxazole-5-carboxylate.

Amide Formation.organic-chemistry.orgijrps.comresearchgate.net

The carboxylic acid group of this compound can be converted to an amide through reaction with an amine. This transformation is significant for the synthesis of a wide array of compounds with potential biological activity. Direct condensation of carboxylic acids and amines can be achieved using various reagents. rsc.orgnih.gov

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for promoting the formation of amide bonds between carboxylic acids and amines. wikipedia.orgnih.gov This method is popular due to its mild reaction conditions and high efficiency. nih.gov

The general mechanism for carbodiimide-mediated amide formation involves the following steps: wikipedia.org

Activation of the carboxylic acid: The carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org

Nucleophilic attack by the amine: The amine then attacks the carbonyl group of the O-acylisourea intermediate.

Formation of the amide and urea (B33335) byproduct: The intermediate collapses to form the desired amide and a urea byproduct, such as dicyclohexylurea in the case of DCC. wikipedia.org

The reaction can sometimes be accompanied by side reactions, and additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used to improve yields and minimize these unwanted reactions. wikipedia.org The choice of carbodiimide can also be crucial; for instance, some carbodiimides can react with coupling additives to form byproducts like HCN, and the steric hindrance of the carbodiimide's alkyl groups can influence this reactivity. luxembourg-bio.com

Solid-Phase Peptide Synthesis Applications

The unique structural attributes of this compound and its derivatives make them valuable building blocks in solid-phase peptide synthesis (SPPS). lookchem.com These heterocyclic compounds can be incorporated into peptide chains to create peptidomimetics with potentially enhanced therapeutic properties. researchgate.netnih.gov

The general principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. beilstein-journals.org In this context, 2-aminoalkyloxazole-4- and -5-carboxylic acids have been successfully used in SPPS to generate both linear and cyclic peptidomimetics. researchgate.net The process typically involves the use of Wang or Rink-linked resins, which provide a stable anchor for the initial amino acid. researchgate.net The coupling of subsequent amino acid units, including the oxazole derivatives, is then carried out to elongate the peptide chain. researchgate.net

One of the key advantages of incorporating oxazole moieties into peptides is the potential to create more rigid structures. researchgate.net This conformational constraint can lead to improved receptor binding and reduced toxicity compared to their more flexible acyclic counterparts. researchgate.net For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a β-amino acid, has been successfully incorporated into the N-terminus of peptides on a solid support. nih.gov Interestingly, the amino group of this particular isoxazole (B147169) derivative was found to be unreactive towards Fmoc protection under standard conditions, allowing for its direct coupling to the N-terminal amino acid of a resin-bound peptide. nih.gov

The following table summarizes the application of oxazole derivatives in SPPS:

| Resin Type | Oxazole Derivative Type | Resulting Product | Reference |

| Wang, Rink-linked | 2-Aminoalkyloxazole-4- and -5-carboxylic acids | Linear and cyclic peptidomimetics | researchgate.net |

| Solid Support | 5-Amino-3-methyl-isoxazole-4-carboxylic acid | α/β-mixed peptide hybrids | nih.gov |

Conversion to Acid Chlorides

The carboxylic acid functionality of this compound can be readily converted into a more reactive acid chloride. This transformation is a common and crucial step in many synthetic pathways, as acid chlorides are valuable intermediates for the formation of esters, amides, and other acyl derivatives. chemguide.co.uk

Several reagents can be employed for this conversion, with thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) being the most common. chemguide.co.ukchemistrysteps.com

Using Thionyl Chloride (SOCl₂): The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride. chemguide.co.uk The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion yields the acid chloride. libretexts.orglibretexts.org

Using Phosphorus Halides (PCl₅ and PCl₃): Phosphorus pentachloride reacts with carboxylic acids to produce the acid chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.uk Phosphorus trichloride also yields the desired acid chloride, with phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk In both cases, the acid chloride is typically isolated by fractional distillation. chemguide.co.uk

A summary of common reagents for converting carboxylic acids to acid chlorides is provided in the table below:

| Reagent | Byproducts | Separation Method | Reference |

| Thionyl Chloride (SOCl₂) | SO₂ (g), HCl (g) | Fractional distillation | chemguide.co.ukcommonorganicchemistry.com |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Fractional distillation | chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Fractional distillation | chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | CO (g), CO₂ (g), HCl (g) | Evaporation | commonorganicchemistry.com |

Indirect Anhydride (B1165640) Formation

Mixed anhydrides are highly reactive intermediates that can be formed from this compound and are particularly useful in peptide synthesis. researchgate.net This method involves the activation of the carboxylic acid by forming a mixed anhydride with another carboxylic acid or a derivative thereof. highfine.com

One common approach is the chloroformate method, where the carboxylic acid reacts with ethyl or isobutyl chloroformate to generate a mixed anhydride. highfine.com This activated species can then react with an amine to form an amide bond, a key step in peptide synthesis. highfine.comyoutube.com The use of mixed anhydrides can be advantageous as they are often more reactive than the parent carboxylic acid, leading to faster reaction times. highfine.com

Another method involves the use of diphenylphosphinyl chloride. highfine.com The carboxylic acid reacts with this reagent to form a diphenylphosphine (B32561) anhydride, which is a highly activated intermediate. highfine.com A key benefit of this approach is that it can circumvent regioselectivity issues that sometimes arise with mixed anhydrides of two different carboxylic acids, as the nucleophile is more likely to attack the carbonyl group of the desired acid. highfine.com

The formation of mixed anhydrides is a versatile strategy for activating carboxylic acids for various subsequent reactions.

Decarboxylation Pathways

The removal of the carboxyl group, or decarboxylation, from this compound and its derivatives can be achieved through several methods, leading to the formation of the corresponding 2-methyloxazole. This reaction is particularly relevant for oxazoles with specific substitution patterns.

One of the key factors influencing decarboxylation is the presence of a carbonyl group at the beta-position relative to the carboxylic acid, forming a β-keto acid structure. youtube.com Upon heating, these compounds can undergo a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable keto form. youtube.com While this compound itself does not fit this classic β-keto acid profile, certain derivatives or reaction conditions can facilitate this transformation.

For aromatic carboxylic acids, including heterocyclic carboxylic acids like those derived from oxazoles, decarboxylation can often be achieved by heating with a substance like soda lime, which is a mixture of calcium oxide and sodium hydroxide. libretexts.org This method effectively replaces the carboxyl group with a hydrogen atom. libretexts.org

Furthermore, research has shown that oxazoles with both a 5-hydroxy and a 4-carboxy substituent are unstable and prone to decarboxylation. nih.gov For example, the deprotection of a 5-benzyloxyoxazole-4-carboxylic acid can lead to the formation of a 5-hydroxyoxazole-4-carboxylic acid intermediate, which then readily decarboxylates. nih.gov Similarly, cobalt-catalyzed decarboxylative cross-coupling reactions of oxazoles with α-oxocarboxylic acids have been developed, highlighting a modern approach to functionalize the oxazole ring via a decarboxylation process. acs.org

Reactivity of the Oxazole Ring System

The oxazole ring, while considered aromatic, exhibits a unique reactivity profile due to the presence of both a nitrogen and an oxygen atom. clockss.org This influences its susceptibility to various chemical transformations.

Nucleophilic Substitution Reactions on Halomethyl-Oxazoles

Halomethyl groups, particularly chloromethyl and bromomethyl groups, attached to the 2-position of the oxazole ring are valuable handles for synthetic elaboration through nucleophilic substitution reactions. nih.gov The reactivity of these 2-(halomethyl)oxazoles is comparable to that of benzylic halides, making them susceptible to attack by a variety of nucleophiles. nih.gov

A range of nucleophiles, including amines, azide ions, and cyanide ions, have been shown to displace the halide from 2-(halomethyl)oxazoles. nih.govbeilstein-journals.org For instance, primary and secondary amines react to form the corresponding N-substituted (2-aminomethyl)oxazoles. nih.gov The reaction with azide ion provides a convenient route to 2-(azidomethyl)oxazoles, which are versatile intermediates. beilstein-journals.org Similarly, cyanide can displace the halide to yield 2-(cyanomethyl)oxazoles. nih.gov

The table below provides examples of nucleophilic substitution reactions on 2-(halomethyl)oxazoles:

| Halomethyl-Oxazole | Nucleophile | Product | Reference |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Ethanolamine | N-(2-Hydroxyethyl)-N-((4,5-diphenyloxazol-2-yl)methyl)amine | nih.gov |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Diethylamine | N,N-Diethyl-N-((4,5-diphenyloxazol-2-yl)methyl)amine | nih.gov |

| 2-(Bromomethyl)oxazoles | Sodium Azide (NaN₃) | 2-(Azidomethyl)oxazoles | beilstein-journals.org |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)-4,5-diphenyloxazole | nih.gov |

Formation of Alkoxy and Phenoxy Ethers

The same reactivity of 2-(halomethyl)oxazoles that allows for nucleophilic substitution with nitrogen and carbon nucleophiles also extends to oxygen-based nucleophiles, leading to the formation of ethers. nih.gov The Williamson ether synthesis, a well-established method for preparing ethers, can be effectively applied here. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide ion, which then displaces the halide from the 2-(halomethyl)oxazole in an SN2 reaction. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com

This method has been successfully used to prepare a variety of 2-(alkoxymethyl)- and 2-(phenoxymethyl)oxazoles. nih.gov These ether derivatives are of interest for their potential biological activities. nih.gov The reaction works well with both simple alkoxides and in situ generated phenoxides. nih.gov

The following table illustrates the formation of alkoxy and phenoxy ethers from 2-(halomethyl)oxazoles:

| Halomethyl-Oxazole | Oxygen Nucleophile | Product Type | Reference |

| 2-(Halomethyl)oxazoles | Alkoxides (RO⁻) | 2-(Alkoxymethyl)oxazoles | nih.gov |

| 2-(Halomethyl)oxazoles | Phenoxides (ArO⁻) | 2-(Phenoxymethyl)oxazoles | nih.gov |

| Alkyl Halides | Alkoxides (RO⁻) | Ethers | masterorganicchemistry.com |

| Phenols | Alkyl Halides (in presence of base) | Phenol Ethers | wikipedia.org |

Reactions with Sulfur Nucleophiles

The carboxylic acid group of this compound is a key functional group that can undergo reactions with sulfur nucleophiles, primarily leading to the formation of thiol esters. These reactions typically require the activation of the carboxylic acid to facilitate the nucleophilic attack by the thiol.

Thiol esters are valuable intermediates in organic synthesis due to their unique reactivity, which is intermediate between that of acid anhydrides and esters. The conversion of carboxylic acids, such as this compound, into thiol esters is a fundamental transformation. This conversion is generally accomplished by reacting the carboxylic acid with a thiol in the presence of a coupling reagent.

Commonly used coupling reagents for this transformation include carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the weakly nucleophilic sulfur atom of the thiol. The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then readily reacts with the thiol to yield the corresponding thiol ester.

Another efficient protocol for the synthesis of thiol esters from carboxylic acids and thiols utilizes 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent. This method is known for its high yields and mild reaction conditions, proceeding at room temperature. The reaction is generally fast with aromatic thiols.

Sulfur nucleophiles are known to be potent nucleophiles, often more so than their oxygen counterparts. libretexts.org Thiolate anions (RS⁻), formed by the deprotonation of thiols, are particularly excellent nucleophiles and readily participate in substitution reactions. libretexts.orgmsu.edu The reactivity of various sulfur-centered nucleophiles can vary significantly. For instance, the reactivity sequence for some S-nucleophiles towards S-nitrosothiols has been established as: SO₃²⁻ > MeS⁻ > S₂O₃²⁻ ≫ SC(NH₂)₂ > SCN⁻. rsc.org While this specific sequence is for a different electrophile, it highlights the diverse reactivity within this class of nucleophiles.

Derivatization for Enhanced Reactivity or Specific Interactions

Chemical derivatization is a powerful strategy employed to enhance the detectability and chromatographic behavior of analytes, such as this compound, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The carboxylic acid functional group can be modified to improve ionization efficiency, increase retention in reversed-phase chromatography, and introduce specific fragmentation patterns for sensitive and selective detection. researchgate.netnih.gov

Targeted derivatization strategies for carboxylic acids aim to introduce a specific chemical tag onto the molecule to overcome analytical challenges. nih.gov Many carboxylic acids, including this compound, exhibit poor retention on common reversed-phase LC columns and can suffer from low ionization efficiency in electrospray ionization (ESI)-MS. nih.gov Derivatization can address these issues.

Several reagents have been developed for this purpose. These reagents typically react with the carboxylic acid group under mild conditions, often facilitated by a coupling agent like EDC. nih.gov

A notable example is the use of 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) . This reagent introduces a tag that not only improves chromatographic properties but also provides a distinct isotopic signature due to the presence of a bromine atom, which aids in the identification of the derivatized analyte. nih.gov The derivatization with 4-APEBA can be performed under mild conditions and can be accelerated by heating. nih.gov

Another class of derivatization agents includes hydrazines, such as 3-nitrophenylhydrazine (3-NPH) , which are used with EDC to derivatize carboxylic acids. This method has been shown to result in nearly complete derivatization for many carboxylic acids. nih.gov

The selection of a derivatization strategy depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 1: Selected Derivatization Reagents for Carboxylic Acids for LC-MS Analysis

| Reagent | Coupling Agent | Key Features |

|---|---|---|

| 4-APEBA | EDC | Introduces a bromine isotopic signature, enhances ionization. nih.gov |

| 3-NPH | EDC | High derivatization efficiency, improves chromatographic retention. nih.gov |

| Aniline | EDC | Improves ionization and allows for RP-HPLC separation. nih.gov |

Isotope-coded derivatization (ICD) is a sophisticated analytical technique that provides significant advantages for quantitative analysis by mass spectrometry. researchgate.netnih.govnih.gov This method involves the use of a pair of derivatization reagents that are chemically identical but differ in their isotopic composition (e.g., containing ¹²C vs. ¹³C, or ¹H vs. ²H). nih.gov

When a sample is derivatized with the "light" reagent and a corresponding internal standard is derivatized with the "heavy" reagent, the resulting derivatives have a constant mass difference. In the mass spectrum, they appear as a characteristic doublet of peaks. This allows for accurate quantification, as the ratio of the peak intensities is directly proportional to the ratio of the analyte to the internal standard, minimizing matrix effects and variations in ionization efficiency. nih.govnih.gov

A prominent example of an isotope-coded derivatization reagent for carboxylic acids is p-dimethylaminophenacyl (DmPA) bromide . It is available in its natural isotopic abundance form (¹²C-DmPA) and a stable isotope-labeled form (¹³C-DmPA). nih.gov Derivatization with DmPA bromide is simple and fast, and it significantly enhances ESI efficiency and chromatographic retention. nih.gov This method has been successfully applied to the analysis of a wide range of carboxylic acid-containing metabolites in biological fluids. nih.gov

Another approach utilizes 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) and its ¹³C/¹⁵N-tagged counterpart for the quantification of short-chain fatty acids. This derivatization significantly boosts detection sensitivity and improves the separation of isomers. nih.gov

The application of isotope-coded derivatization to this compound would enable highly accurate and sensitive quantification in complex matrices, which is crucial for metabolomics and other quantitative studies.

Table 2: Examples of Isotope-Coded Derivatization Reagents for Carboxylic Acids

| Reagent Pair (Light/Heavy) | Key Features |

|---|---|

| ¹²C-DmPA / ¹³C-DmPA | Enhances ESI efficiency by 2-4 orders of magnitude; improves chromatographic retention. nih.gov |

| DMAQ / DMAQ-¹³C/¹⁵N | Significantly enhances detection sensitivity; improves separation of isomers. nih.gov |

Advanced Characterization and Spectroscopic Analysis of 2 Methyloxazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, namely proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural identification of 2-Methyloxazole-5-carboxylic acid and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, the methyl protons at the C2 position typically appear as a singlet, while the proton at the C4 position of the oxazole (B20620) ring also presents as a singlet. The carboxylic acid proton is often broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the methyl carbon, the carbons of the oxazole ring (C2, C4, and C5), and the carboxylic acid carbon. For instance, in derivatives, the chemical shifts of the azetidine (B1206935) ring carbons are consistent with literature data.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) |

| 2-Methyl-oxazole moiety | ¹H (CH₃) | ~2.4 |

| ¹H (H4) | ~7.9 | |

| ¹³C (CH₃) | ~14 | |

| ¹³C (C2) | ~163 | |

| ¹³C (C4) | ~130 | |

| ¹³C (C5) | ~145 | |

| Carboxylic Acid | ¹H (COOH) | 10-13 (broad) |

| ¹³C (COOH) | ~162 |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

While 1D NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. These techniques reveal correlations between different nuclei, allowing for the definitive assignment of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For derivatives of this compound, COSY spectra would confirm the connectivity within aliphatic chains or substituted aromatic rings attached to the core oxazole structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. columbia.edu This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton signal of the C4-H would show a cross-peak to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, a correlation between the methyl protons and both the C2 and C4 carbons of the oxazole ring would be expected. Similarly, the H4 proton would show a correlation to the C2, C5, and carboxylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This is critical for determining the stereochemistry and conformation of the molecule.

The comprehensive structural characterization of many natural and synthetic oxazole-containing compounds relies heavily on the analysis of 2D NMR spectra. mdpi.comrsc.org

In some instances, derivatives of this compound may exist as a mixture of conformational isomers (conformers) that are slowly interconverting on the NMR timescale. This can result in the appearance of multiple sets of NMR signals. Variable-temperature (VT) NMR studies can be employed to investigate this phenomenon. By increasing the temperature, the rate of interconversion may increase, leading to the coalescence of the signals into a single averaged set. Conversely, lowering the temperature can "freeze out" individual conformers. This type of analysis provides valuable information about the energy barriers to bond rotation and the conformational preferences of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a powerful tool for the accurate determination of a compound's molecular formula. iaph.es By measuring the mass-to-charge ratio to a high degree of precision (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm its elemental composition of C₅H₅NO₃. The experimentally measured mass would be compared to the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 128.0342 | (Value to be determined experimentally) |

| [M-H]⁻ | 126.0197 | (Value to be determined experimentally) |

The fragmentation patterns observed in the MS/MS spectra of oxazole-containing compounds can also provide valuable structural information. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and ionizable molecules like this compound. nih.gov In ESI-MS, the analyte in solution is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer.

For this compound, analysis is typically performed in negative ion mode, which facilitates the deprotonation of the acidic carboxylic group. theanalyticalscientist.com This process generates a prominent pseudomolecular ion, [M-H]⁻, corresponding to the loss of a proton. The exact mass of this ion provides a highly accurate confirmation of the compound's elemental composition. In positive ion mode, the protonated molecule, [M+H]⁺, may also be observed, particularly if the analysis is conducted in an acidified mobile phase, though this is generally less efficient for acidic compounds. nih.govtheanalyticalscientist.com Adduct formation with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is also common in positive mode, while sodium-bridged dimer ions [2M-2H+Na]⁻ can sometimes be observed in negative mode. nih.gov The ionization efficiency and the relative abundance of these ions can be influenced by solvent composition, pH, and instrument parameters like capillary voltage and source temperature. nih.govresearchgate.net

Table 1: Expected Ions for this compound in ESI-MS

| Ion Type | Formula | Ionization Mode | Description |

| [M-H]⁻ | [C₅H₄NO₃]⁻ | Negative | Deprotonated molecule; typically the base peak. |

| [M+H]⁺ | [C₅H₆NO₃]⁺ | Positive | Protonated molecule. |

| [M+Na]⁺ | [C₅H₅NO₃Na]⁺ | Positive | Sodium adduct of the molecule. |

| [2M-2H+Na]⁻ | [C₁₀H₈N₂O₆Na]⁻ | Negative | Sodium-bridged dimer of the deprotonated molecule. nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that allows for the analysis of thermally labile molecules with minimal fragmentation. nih.gov In this method, the analyte is co-crystallized with an excess of a matrix compound on a target plate. nih.gov The matrix is a small organic molecule that strongly absorbs laser radiation at a specific wavelength (e.g., from a UV laser). nih.gov When the laser irradiates the spot, the matrix absorbs the energy, leading to its rapid sublimation and expansion into the gas phase, carrying the intact analyte molecules with it. The analyte molecules are then ionized, typically through proton transfer from the excited matrix molecules, and accelerated into the time-of-flight mass analyzer.

For the analysis of this compound, common matrices for small molecules, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), would be suitable. nih.gov The resulting MALDI-TOF spectrum is expected to show a strong signal for the protonated molecule [M+H]⁺. One of the main advantages of MALDI-TOF is its high throughput and tolerance for complex mixtures, though ESI is often preferred for quantitative analysis of small molecules. amazonaws.com

Table 2: Typical MALDI-TOF MS Parameters for Small Molecule Analysis

| Parameter | Description | Typical Setting/Compound |

| Analyte | This compound | - |

| Matrix | UV-absorbing organic compound that facilitates desorption and ionization. nih.gov | 2,5-dihydroxybenzoic acid (DHB) |

| Laser | Pulsed laser for energy transfer. | Nitrogen laser (337 nm) |

| Expected Ion | Predominantly singly charged ions. | [M+H]⁺ |

Fragmentation Analysis in Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation. It involves the selection of a specific precursor ion (e.g., the [M-H]⁻ or [M+H]⁺ ion of this compound), which is then subjected to fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ions are analyzed to reveal information about the molecule's structure and connectivity. nih.govuio.no

For this compound ([M-H]⁻, m/z 126.02), a characteristic fragmentation pathway would be the neutral loss of carbon dioxide (CO₂, 44 Da) via decarboxylation of the carboxylate group. This would produce a fragment ion at m/z 82.02, corresponding to a deprotonated 2-methyloxazole. Further fragmentation could involve the cleavage of the oxazole ring, a common pathway for such heterocyclic systems. Analyzing these fragmentation patterns provides unambiguous confirmation of the presence of the carboxylic acid group and the integrity of the oxazole ring structure. nih.gov

Table 3: Predicted MS/MS Fragmentation of this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss | Description |

| 126.02 ([M-H]⁻) | [C₄H₄NO]⁻ | 82.03 | CO₂ (43.99 Da) | Decarboxylation of the parent ion. |

| 126.02 ([M-H]⁻) | [C₄H₂O₂]⁻ | 82.01 | CH₃CN (41.03 Da) | Loss of acetonitrile (B52724) from ring cleavage. |

| 82.03 | [C₃H₂O]⁻ | 54.01 | CO (28.01 Da) | Loss of carbon monoxide from the oxazole ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to show highly characteristic absorption bands that confirm its structure.

The most prominent feature will be the O-H stretching vibration of the carboxylic acid group, which appears as a very broad band in the region of 3300-2500 cm⁻¹. libretexts.orgopenstax.org This broadening is a result of extensive intermolecular hydrogen bonding, which is typical for carboxylic acids in the solid state or as a concentrated liquid. spectroscopyonline.com The C=O stretching vibration of the carbonyl group will produce a strong, sharp absorption band. For carboxylic acids, this peak is typically found between 1760 and 1690 cm⁻¹. libretexts.org Due to conjugation with the oxazole ring system, the C=O stretch for this specific molecule is expected to appear at a slightly lower wavenumber, likely around 1710 cm⁻¹. openstax.orglibretexts.org Other key absorptions include the C-O stretch of the carboxylic acid between 1320-1210 cm⁻¹ and various stretches associated with the oxazole ring (e.g., C=N, C-O-C) in the 1650-1000 cm⁻¹ fingerprint region. libretexts.orgspectroscopyonline.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad core.ac.uk |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong, Sharp openstax.org |

| Oxazole Ring | C=N Stretch | ~1650 - 1550 | Medium |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong libretexts.org |

| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium, Broad libretexts.org |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules containing chromophores—functional groups with π-electrons or non-bonding electrons (n-electrons)—can absorb this energy, promoting an electron from a lower-energy molecular orbital to a higher-energy one. libretexts.orghnue.edu.vn

This compound contains a conjugated system formed by the oxazole ring and the carboxylic acid group. The oxazole ring itself is a chromophore with both π-bonds and non-bonding electrons on the oxygen and nitrogen atoms. This allows for π → π* and n → π* electronic transitions. uobabylon.edu.iqelte.hu The π → π* transitions are typically of higher energy (shorter wavelength) and higher intensity, while the n → π* transitions are of lower energy (longer wavelength) and lower intensity. elte.hu The conjugation between the ring and the carboxyl group extends the π-system, which generally shifts the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to non-conjugated systems. hnue.edu.vn The UV/Vis spectrum is therefore useful for confirming the presence of the conjugated system and can be used for quantitative analysis via the Beer-Lambert Law. libretexts.org

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region |

| π → π | π bonding to π antibonding | Conjugated Oxazole-Carboxyl System | 200 - 300 nm uobabylon.edu.iq |

| n → π | Non-bonding to π antibonding | C=O, C=N, and ring oxygen | >280 nm uobabylon.edu.iqelte.hu |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile organic compounds like this compound. researchgate.net A typical method would employ reversed-phase chromatography, where the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column) and the mobile phase is a more polar mixture of water and an organic solvent. nih.gov

For this compound, the mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water to control the ionization state of the carboxyl group) and an organic modifier like acetonitrile or methanol (B129727). ekb.egchromatographytoday.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the main compound from any impurities, which may have different polarities. Detection is commonly achieved using a UV detector set to a wavelength where the compound absorbs strongly (determined from its UV/Vis spectrum) or a mass spectrometer for enhanced sensitivity and specificity (LC-MS). chromatographytoday.comnih.gov The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 6: Representative HPLC Conditions for Analysis

| Parameter | Description | Typical Setting |

| Column | Stationary Phase | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous Component | Water with 0.1% Formic Acid ekb.eg |

| Mobile Phase B | Organic Modifier | Acetonitrile or Methanol ekb.eg |

| Elution Mode | Gradient or Isocratic | Gradient (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | Speed of mobile phase | 1.0 mL/min |

| Detection | Method of analysis | UV at λmax or Mass Spectrometry (LC-MS) |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the high polarity and low volatility of carboxylic acids like this compound, direct GC analysis is often problematic. Such analyses typically result in broad, asymmetric peaks, leading to poor resolution and low sensitivity. colostate.edu To overcome these limitations, derivatization is a required step to convert the carboxylic acid into a more volatile and thermally stable form. colostate.edu

The most common derivatization strategy for carboxylic acids is esterification, frequently to form methyl esters. colostate.edu For this compound, this would involve conversion to its methyl ester, this compound methyl ester. This derivative exhibits significantly improved chromatographic behavior, making it amenable to GC analysis. The properties of this ester, such as its boiling point and density, are critical for developing appropriate GC methods. chembk.com While experimental GC parameters for this specific compound are not widely published, predicted physicochemical properties provide a basis for method development. chembk.com

The use of oxazoline (B21484) derivatives of fatty acids for GC analysis is also a well-established practice, highlighting the utility of heterocyclic derivatives in improving chromatographic performance. researchgate.net These derivatives are noted for their stability and volatility, which are advantageous for mass spectrometric detection coupled with GC. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound Methyl Ester

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₆H₇NO₃ |

| Molar Mass | 141.12 g/mol chembk.com |

| Boiling Point | 191.1 ± 13.0 °C chembk.com |

| Density | 1.179 ± 0.06 g/cm³ chembk.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute configuration. For derivatives of this compound, single-crystal X-ray diffraction can confirm the planar structure of the oxazole ring and determine the spatial orientation of its substituents. acs.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the positions of individual atoms can be deduced. acs.orgnih.gov In addition to molecular structure, X-ray crystallography reveals crucial information about the crystal packing, including intermolecular interactions such as hydrogen bonding and ring-stacking (π-π interactions). nih.gov These interactions are fundamental to understanding the solid-state properties of the material.

Table 2: Example Crystallographic Data for a Heterocyclic Derivative (2-cyanoguanidinophenytoin)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| Molecules per Unit Cell (Z) | 4 nih.gov |

Chiral Derivatization Methods for Stereochemical Analysis

While this compound is an achiral molecule, its derivatives can be chiral if they incorporate a stereocenter. The analysis of such chiral derivatives to determine their enantiomeric purity or absolute configuration requires specialized techniques. Chiral derivatization is a powerful indirect method used for this purpose, particularly in conjunction with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comtcichemicals.com

This strategy involves reacting the chiral carboxylic acid derivative (a racemate or an enantiomerically enriched mixture) with a highly pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Unlike enantiomers, which have identical physical properties and are inseparable by standard chromatography, diastereomers possess different physical properties and can be separated and quantified on a conventional, achiral stationary phase. researchgate.net

A variety of chiral derivatizing agents are available for carboxylic acids. These agents typically contain a reactive functional group that covalently bonds to the carboxyl group and a chiral center of known absolute configuration. tcichemicals.com For instance, chiral amines like (S)-anabasine have been successfully used to derivatize chiral carboxylic acids, enabling their separation and sensitive detection by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The choice of CDA is critical and depends on the structure of the analyte and the analytical method employed. The reaction must proceed without racemization of the analyte or the reagent to ensure accurate analysis. researchgate.net

Following the separation of the diastereomeric derivatives, their relative amounts can be determined from the chromatogram, providing the enantiomeric ratio of the original chiral analyte. Furthermore, if the absolute configuration of the CDA is known and the elution order of the diastereomers is established, the absolute configuration of the analyte can be assigned. tcichemicals.com

Table 3: Examples of Chiral Derivatizing Agents (CDAs) for Carboxylic Acids

| Chiral Derivatizing Agent | Application | Analytical Technique |

|---|---|---|

| (S)-Anabasine | Enantiomeric separation of chiral carboxylic acids. nih.govnih.gov | LC/ESI-MS/MS nih.gov |

| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | Enantiomeric separation of non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral carboxylic acids. researchgate.net | RP-HPLC researchgate.net |

| (1S,2R,4R)-(–)-2,10-Camphorsultam-based acids | Enantioresolution and determination of absolute configuration of alcohols (via ester formation). tcichemicals.com | HPLC, X-ray Crystallography tcichemicals.com |

Computational Chemistry and Theoretical Studies of 2 Methyloxazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the geometric and electronic properties of molecules. The two primary methodologies employed for such investigations are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular and effective method for investigating the properties of organic molecules due to its balance of accuracy and computational cost. semanticscholar.org DFT calculations, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), are frequently employed to optimize molecular geometries and predict a wide range of properties. dergipark.org.tr For oxazole (B20620) derivatives, DFT has been used to study their structure, reactivity, and electronic characteristics. ambeed.com These studies often involve the calculation of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity, and the generation of molecular electrostatic potential (MEP) maps to visualize charge distributions. ambeed.com

In the context of 2-Methyloxazole-5-carboxylic acid, DFT would be instrumental in determining the most stable conformation by calculating the energies of different spatial arrangements of the methyl and carboxylic acid groups. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data to confirm the structure.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results for the electronic structure of molecules. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking DFT results and for cases where electron correlation effects are particularly important. For oxazole systems, ab initio calculations can provide precise information about the electronic ground state and excited states, which is fundamental to understanding their photochemical behavior.

Conformational Analysis and Molecular Geometry

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid group relative to the oxazole ring. Theoretical studies on the analogous thiazole-5-carboxylic acid (T5CA) have revealed the existence of multiple conformers based on the rotation of the C-C and C-O single bonds of the carboxylic acid group. dergipark.org.tr A similar conformational behavior can be anticipated for this compound.

By analogy with T5CA, four main conformers of this compound can be postulated, arising from the syn and anti orientations of the C=O and O-H bonds relative to the C-C bond connecting the carboxylic group to the oxazole ring. The relative energies of these conformers would determine their population at a given temperature. It is expected that the planar conformers, where the carboxylic acid group is coplanar with the oxazole ring, would be the most stable due to the favorable effects of conjugation. dergipark.org.tr The presence of the methyl group at the 2-position is not expected to introduce significant steric hindrance that would force the carboxylic acid group out of planarity.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the conformational analysis of this compound, based on the findings for thiazole-5-carboxylic acid. dergipark.org.tr

| Conformer | Dihedral Angle (O=C-C-Cring) | Relative Energy (kcal/mol) | Planarity |

| Conformer 1 | ~0° | 0.00 | Planar |

| Conformer 2 | ~180° | Low | Planar |

| Conformer 3 | Non-planar | Higher | Non-planar |

| Conformer 4 | Non-planar | Higher | Non-planar |

This table is illustrative and based on analogous compounds. Specific values for this compound would require dedicated computational studies.

The optimized molecular geometry, including bond lengths and angles, would also be a key output of these calculations. The bond lengths within the oxazole ring are expected to be characteristic of their aromatic nature, showing values intermediate between single and double bonds.

Electronic Property Investigations

The electronic properties of this compound are of significant interest as they govern its reactivity, intermolecular interactions, and spectroscopic characteristics.

The distribution of electron density within the this compound molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. orientjchem.org The electronegative oxygen and nitrogen atoms in the oxazole ring, along with the oxygen atoms of the carboxylic acid group, will lead to a non-uniform charge distribution. The oxygen and nitrogen atoms of the heterocycle and the carbonyl oxygen of the carboxylic acid are expected to carry partial negative charges, while the carbon atoms bonded to them and the acidic proton will have partial positive charges.

The methyl group at the 2-position acts as an electron-donating group, which can modulate the electronic properties of the oxazole ring. This substitution can influence the electron density at various positions in the ring, potentially affecting its reactivity towards electrophilic or nucleophilic attack. NBO analysis can provide further insights into the delocalization of electron density and the nature of the bonding within the molecule, including hyperconjugative interactions that contribute to its stability. orientjchem.org

The non-uniform charge distribution in this compound will result in a net molecular dipole moment. The magnitude and direction of the dipole moment are determined by the vector sum of all individual bond dipoles. Computational methods can accurately predict the dipole moment, which is a key parameter influencing the molecule's solubility in polar solvents and its interaction with other polar molecules.

Electron affinity is another important electronic property that can be calculated, representing the energy change when an electron is added to a neutral molecule to form a negative ion. This property provides an indication of the molecule's ability to act as an electron acceptor. The presence of the electron-withdrawing carboxylic acid group is expected to give this compound a positive electron affinity. The HOMO-LUMO energy gap, calculated from frontier molecular orbital energies, is also a critical parameter; a smaller gap generally implies higher reactivity. dergipark.org.tr

Spectroscopic Parameter Prediction (NMR chemical shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of novel compounds. For this compound, while specific experimental and comprehensive theoretical NMR studies are not widely published, predictions can be made based on established computational techniques and data from similar structures.

Computational methods, such as those employing the Gauge-Independent Atomic Orbital (GIAO) method within Density Functional Theory (DFT), are commonly used to calculate the 1H and 13C NMR chemical shifts of heterocyclic compounds. These calculations, when correlated with experimental data from related molecules, can provide valuable insights into the electronic environment of the nuclei. The chemical shifts are highly sensitive to the substitution pattern and the electronic effects of the functional groups on the oxazole ring. mdpi.com

For this compound, the electron-withdrawing nature of the carboxylic acid group at the C5 position and the electron-donating methyl group at the C2 position would significantly influence the chemical shifts of the ring proton and carbons. The proton at the C4 position is expected to be the sole aromatic proton, and its chemical shift would be a key indicator of the electronic structure.

Table 1: Predicted NMR Data for this compound and Related Compounds

| Compound | Predicted 1H NMR Chemical Shifts (ppm) | Predicted 13C NMR Chemical Shifts (ppm) |

| This compound | Data not available in searched literature. | Data not available in searched literature. |

| 2,4-dimethyloxazole-5-carboxylic acid | ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, CH₃) | Data not available in searched literature. |

| 5-Ethoxy-2-methyloxazole-4-carboxylic acid | Ethoxy protons at δ 1.35–1.40 ppm | Data not available in searched literature. |

This table is intended for illustrative purposes. The data for related compounds is sourced from available literature, highlighting the type of information that would be valuable for this compound.

Reactivity Analysis and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in medicinal chemistry for predicting the biological activity of compounds based on their physicochemical properties. nih.gov For this compound, while specific QSAR models are not documented, its predicted properties can serve as a basis for future modeling.

Some predicted physicochemical properties for this compound are available from chemical suppliers. These properties are crucial for developing QSAR models.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| Consensus Log Po/w | 0.42 |

| Water Solubility (Log S) | -1.35 |

| Solubility | 5.66 mg/ml; 0.0446 mol/l |

Data sourced from Ambeed. ambeed.com

These descriptors, along with others that can be calculated using specialized software, can be used to build QSAR models to predict various activities, such as antimicrobial or enzyme inhibitory functions. nih.gov

Prediction of Reaction Sites and Reactivity

The reactivity of the oxazole ring is influenced by the substituents. The oxazole ring itself is an electron-rich heterocycle. tandfonline.com The presence of a methyl group at C2 enhances this electron-rich nature, while the carboxylic acid at C5 acts as an electron-withdrawing group.

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack. For oxazoles, electrophilic substitution generally occurs at the C4 or C5 position, depending on the directing effects of the substituents. tandfonline.com In this compound, the C4 position is a likely site for electrophilic attack. Nucleophilic attack is less common on the oxazole ring itself unless activated by strong electron-withdrawing groups or the presence of a good leaving group.

The carboxylic acid group offers a primary site for a variety of reactions, including esterification and amidation. The nitrogen atom in the oxazole ring is a potential site for protonation or alkylation. tandfonline.com

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. microcombichem.com This is frequently used to predict the binding of small molecule drugs to protein targets.

While no specific molecular docking studies featuring this compound have been identified in the surveyed literature, the oxazole scaffold is a common feature in many biologically active molecules, and docking studies on these related compounds can provide a framework for how this compound might interact with biological targets. mdpi.comnih.gov

For instance, docking studies on benzimidazole-based oxazole analogues have been used to understand their binding modes as acetylcholinesterase and butyrylcholinesterase inhibitors. mdpi.com Similarly, pyrazolo-oxazole derivatives have been studied as potential inhibitors of P. gingivalis heme-binding protein through molecular docking. growingscience.com These studies typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the oxazole-containing ligand and the amino acid residues of the protein's active site.

Given its structure, this compound has several features that could be important in molecular docking simulations:

The carboxylic acid group can act as a hydrogen bond donor and acceptor.

The oxazole ring can participate in hydrophobic and pi-stacking interactions.

The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors.

Future molecular docking studies could explore the potential of this compound to inhibit various enzymes or bind to receptors where the oxazole moiety is a known pharmacophore.

Agrochemical Applications of 2 Methyloxazole 5 Carboxylic Acid Derivatives

Herbicidal Formulations and Efficacy

Based on available scientific literature, there are no specific herbicidal formulations reported that are derived directly from 2-Methyloxazole-5-carboxylic acid. Research into heterocyclic compounds as herbicides is extensive, but studies detailing the synthesis and herbicidal efficacy of this compound derivatives against specific weed species are not present in publicly accessible research.

Fungicidal Agents and Crop Protection

Research has been conducted into the development of oxazole-5-carboxamide derivatives as potential fungicides, specifically targeting the succinate dehydrogenase (SDH) enzyme, a crucial component in the respiratory cycle of many pathogenic fungi. acs.org Inhibition of this enzyme disrupts the pathogen's energy supply, leading to its death. A series of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives have been synthesized and evaluated for their fungicidal activities. acs.org

Detailed research findings have identified several promising compounds derived from the core oxazole-5-carboxamide structure. These compounds were designed as Succinate Dehydrogenase Inhibitors (SDHi) and have shown notable activity against various plant pathogens. The general structure involves an oxazole-5-carboxamide core linked to an aryl-substituted thiazole (B1198619) moiety.

Below is a table summarizing key compounds from this research and their reported characteristics. acs.org

| Compound ID | Full Chemical Name | Physical Form | Melting Point (°C) |

| SEZA1 | N-((2-Phenylthiazol-4-yl)methyl)oxazole-5-carboxamide | White solid | 144–145 |

| SEZA4 | N-((2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | Yellow solid | 71–72 |

| SEZA5 | N-((2-(4-Fluorophenyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | White solid | 115.2–117.4 |

| SEZA16 | 2,4-Dimethyl-N-((2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | White solid | 194–195 |

These findings indicate that the oxazole-5-carboxamide scaffold is a viable starting point for the development of new fungicidal agents for crop protection, specifically within the SDHi class of fungicides. acs.org

Pest Management Strategies